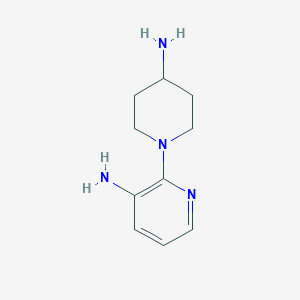

2-(4-Aminopiperidin-1-yl)pyridin-3-amine

Vue d'ensemble

Description

2-(4-Aminopiperidin-1-yl)pyridin-3-amine is a nitrogen-containing heterocyclic compound with the molecular formula C10H16N4. This compound is notable for its structural features, which include a piperidine ring and a pyridine ring, making it a valuable scaffold in medicinal chemistry and various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperidin-1-yl)pyridin-3-amine typically involves the formation of the piperidine and pyridine rings followed by their subsequent coupling. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions often include the use of palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .

Analyse Des Réactions Chimiques

Substitution Reactions

The primary and secondary amine groups participate in nucleophilic substitution, while the pyridine nitrogen can act as a directing group.

N-Alkylation and Arylation

-

Reagents : Alkyl halides (e.g., benzyl bromide), aryl boronic acids, or acyl chlorides.

-

Conditions : Palladium catalysis (Suzuki-Miyaura coupling) or base-mediated (NaH, K₂CO₃) .

-

Products :

Ring-Opening Functionalization

The piperidine ring undergoes ring-opening with electrophiles (e.g., aldehydes) under acidic conditions, forming iminium intermediates .

Oxidation Reactions

The tertiary amine in the piperidine ring and pyridine nitrogen are oxidation-sensitive sites.

N-Oxidation

-

Reagents : H₂O₂, mCPBA.

-

Conditions : Acidic or neutral media at 0–25°C.

-

Products :

Side-Chain Oxidation

The aminopyridine moiety oxidizes to nitro or hydroxylamine derivatives under strong conditions (KMnO₄, CrO₃) .

Reduction Reactions

Selective reduction of the pyridine ring or imine intermediates is achievable.

Piperidine Ring Reduction

-

Reagents : LiAlH₄, BH₃·THF.

-

Conditions : Anhydrous solvents (THF, ether).

-

Products : Saturated piperidine derivatives with retained amine functionality .

Catalytic Hydrogenation

-

Catalyst : Pd/C, Ru/Co nanoparticles.

-

Conditions : H₂ (1–3 atm), 50–100°C.

-

Outcome : Full saturation of pyridine to piperidine rings, forming hexahydro derivatives .

Coupling Reactions

The compound serves as a precursor in cross-coupling and cyclization reactions.

Suzuki-Miyaura Coupling

-

Partners : Aryl boronic acids.

-

Catalyst : Pd(PPh₃)₄, Pd(OAc)₂.

-

Applications : Synthesis of biaryl inhibitors for protein kinases .

Cyclization to Polyheterocycles

-

Reagents : Aldehydes, ketones.

-

Conditions : Microwave irradiation or thermal heating.

-

Products : Pyrrolo[2,3-d]pyrimidines or pyrazolo[3,4-b]pyridines .

Biological Interactions

The compound’s derivatives exhibit pharmacological relevance:

-

Kinase Inhibition : Forms hydrogen bonds with Glu236 and Met282 in PKBβ, enabling ATP-competitive inhibition (IC₅₀ = 2–50 nM) .

-

Metabolic Pathways : Rapid hepatic clearance via CYP3A4-mediated oxidation, limiting bioavailability .

Stability and Degradation

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties, especially in the development of new drugs. Its structural characteristics allow it to act as a ligand in biochemical assays and as an intermediate in drug synthesis.

- Anticancer Activity : Research indicates that derivatives of this compound can enhance cytotoxicity against specific cancer cell lines. For instance, studies have shown that it significantly reduces cell viability in hypopharyngeal tumor cells, achieving an IC50 value of 10 µM, indicating potent anticancer effects.

- Neuroprotection : The compound has been evaluated for potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It may inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters.

Biochemical Research

The compound's ability to interact with various molecular targets has made it a focus of biochemical studies:

- Kinase Inhibition : 2-(4-Aminopiperidin-1-yl)pyridin-3-amine exhibits inhibitory activity against several kinases, influencing pathways related to inflammation and cancer progression. This makes it a candidate for further investigation in the context of autoimmune diseases and cancer therapies .

Chemical Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for versatile interactions, making it useful in developing new materials and chemical processes .

Study 1: Anticancer Activity

A study focusing on the anticancer properties of piperidine derivatives highlighted the significant reduction of cell viability in FaDu hypopharyngeal tumor cells when treated with this compound compared to standard treatments like bleomycin. The findings suggest that this compound could be developed into an effective anticancer agent.

Study 2: Inhibition of SYK

Another investigation assessed the compound's ability to inhibit SYK (spleen tyrosine kinase) activity in vitro. The results indicated a significant decrease in SYK-mediated signaling pathways in immune cells treated with this compound, suggesting its potential application in therapies for autoimmune diseases.

Mécanisme D'action

The mechanism of action of 2-(4-Aminopiperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can act as an inhibitor of protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can modulate various signaling pathways involved in cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors but differ in their structural features and selectivity.

2-Amino-4-(1-piperidine)pyridine derivatives: These compounds share a similar piperidine-pyridine scaffold but have different substituents that affect their biological activity.

Uniqueness

2-(4-Aminopiperidin-1-yl)pyridin-3-amine is unique due to its specific combination of the piperidine and pyridine rings, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for developing targeted therapies and studying complex biological systems.

Activité Biologique

2-(4-Aminopiperidin-1-yl)pyridin-3-amine is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound acts primarily as an enzyme inhibitor . Its mechanism involves binding to specific molecular targets such as protein kinases, particularly at the ATP-binding site. This binding inhibits phosphorylation processes that are crucial for various signaling pathways involved in cell proliferation and survival.

Key Mechanisms:

- Inhibition of Protein Kinases: The compound has shown efficacy in inhibiting protein kinase B (PKB), which is pivotal in cancer signaling pathways .

- Receptor Modulation: It may also interact with various receptors, influencing cellular responses to external signals.

Anticancer Activity

Research has indicated that this compound possesses anticancer properties . For instance, studies demonstrated that compounds with similar structures inhibited tumor growth in xenograft models, suggesting potential applications in cancer therapy .

Neuroprotective Effects

The compound has been explored for its neuroprotective effects, particularly in the context of neurological disorders. It has been identified as a potent inhibitor of human neuronal nitric oxide synthase (hnNOS), which plays a role in neurodegeneration .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that while this compound shows promising activity, it also presents challenges such as rapid metabolic clearance and low oral bioavailability. These factors necessitate further optimization to enhance its therapeutic efficacy .

Propriétés

IUPAC Name |

2-(4-aminopiperidin-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c11-8-3-6-14(7-4-8)10-9(12)2-1-5-13-10/h1-2,5,8H,3-4,6-7,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMHPUYAYNDLRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.